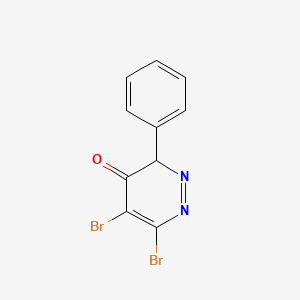
5,6-dibromo-3-phenylpyridazin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-dibromo-3-phenylpyridazin-4(3H)-one, also known as this compound, is a useful research compound. Its molecular formula is C10H6Br2N2O and its molecular weight is 329.979. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5,6-Dibromo-3-phenylpyridazin-4(3H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- CAS Number : 1227607-98-8
- Molecular Formula : C10H7Br2N2O
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound has been shown to inhibit specific enzymes and receptors involved in critical metabolic pathways.
- Enzyme Inhibition : It acts as an inhibitor for phosphodiesterases (PDEs), which play a significant role in regulating cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides, thereby influencing various physiological processes.
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens, making it a candidate for further development as an antibacterial or antifungal agent .
Biological Activities
The compound has been studied for several biological activities:
- Antimicrobial Properties : Exhibits effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy .
- Anti-inflammatory Effects : It may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines .
Antimicrobial Studies
A study conducted by Asif et al. highlighted the antimicrobial efficacy of various pyridazinone derivatives, including this compound. The compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Anticancer Research
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins, which are crucial for cell survival and apoptosis regulation .
Comparative Analysis with Related Compounds
The biological activities of this compound can be compared with other pyridazinone derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| Zardaverine | Moderate | Low | High |
| Levosimendan | Low | High | Moderate |
This table illustrates that while this compound shows promise in multiple areas, other compounds may exhibit stronger effects in specific categories.
Propriétés
IUPAC Name |
5,6-dibromo-3-phenyl-3H-pyridazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2O/c11-7-9(15)8(13-14-10(7)12)6-4-2-1-3-5-6/h1-5,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSFZYNKDCMHQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)C(=C(N=N2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670404 |
Source


|
| Record name | 5,6-Dibromo-3-phenylpyridazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227607-98-8 |
Source


|
| Record name | 5,6-Dibromo-3-phenylpyridazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














